

Chemical and physical properties of Triadimenol

C₁₄H₁₈ClN₃O₂

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Compound of Interest

Compound Name: Triadimenol

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Triadimenol (C₁₄H₁₈ClN₃O₂): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, metabolic pathways, and analytical methodologies for the systemic fungicide **Triadimenol**. The information is curated to support research, scientific analysis, and drug development activities.

Chemical and Physical Properties

Triadimenol is a triazole fungicide characterized by its systemic, protective, and curative action against a variety of fungal pathogens.^{[1][2]} It exists as a mixture of diastereomers, primarily A (1RS,2SR) and B (1RS,2RS), with the ratio influencing its biological activity.^[3] The technical product is a colorless crystalline solid with a slight, non-specific odor.^[1]

Identification and Structure

Property	Value	Source
IUPAC Name	1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol	[1] [4] [5]
CAS Number	55219-65-3	[1] [6] [7] [8] [9]
Molecular Formula	C ₁₄ H ₁₈ ClN ₃ O ₂	[1] [4] [6] [7] [8] [9]
Molecular Weight	295.76 g/mol	[1] [4] [6] [7] [8] [10]
Canonical SMILES	<chem>CC(C)(C)C(OC1=CC=C(C=C1)Cl)N2C=NC=N2O</chem>	
InChI Key	BAZVSMNPJJMILC-UHFFFAOYSA-N	[4] [9]

Physicochemical Data

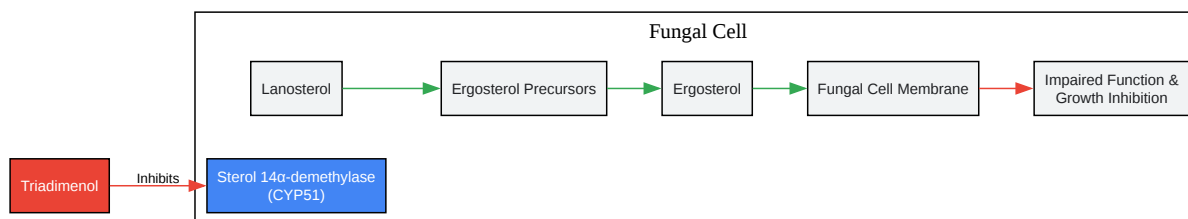
A summary of the key physicochemical properties of **Triadimenol** is presented below. These parameters are crucial for understanding its environmental fate, bioavailability, and for the development of analytical methods.

Property	Value	Source
Melting Point	112-132.5 °C	[1][6][11]
Boiling Point	Decomposes before boiling	[11]
Water Solubility	33-120 mg/L at 20 °C	[6][12]
Solubility in Organic Solvents	Soluble in alcohol and ketones. Specific solubilities include: Cyclohexane (40%), Isopropanol (15%), Methylene chloride (10%), Toluene (4%)	[1][6][12]
Vapor Pressure	3.1×10^{-10} to $<1.3 \times 10^{-6}$ mm Hg at 20 °C	[1][13]
LogP (Octanol-Water Partition Coefficient)	2.90	[1][6]
pKa	13.29 ± 0.20 (Predicted)	[6][12]
Density	1.22 - 1.299 g/cm ³	[1][6]

Mechanism of Action and Biological Activity

Triadimenol's primary mode of action as a fungicide is the inhibition of sterol biosynthesis in fungi.[2][14][15] Specifically, it acts as an inhibitor of the enzyme sterol 14 α -demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Beyond its fungicidal activity, **Triadimenol** has been reported to exhibit estrogen receptor agonism and can inhibit aromatase, the enzyme responsible for converting androgens to estrogens.[3][8] This raises potential concerns about its endocrine-disrupting effects in non-target organisms.

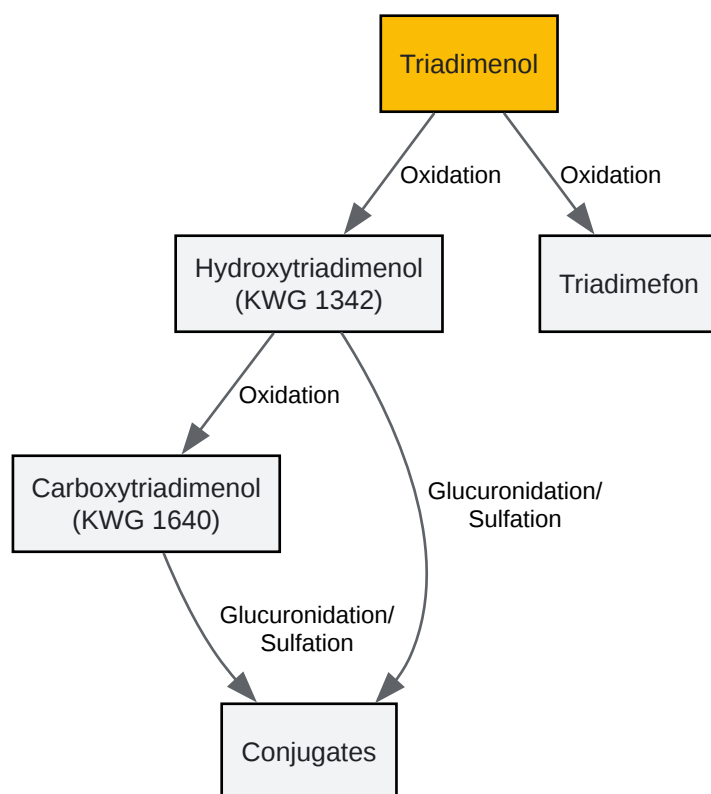


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Caption: Inhibition of fungal ergosterol biosynthesis by **Triadimenol**.

Metabolic Pathways

In mammals, **Triadimenol** is extensively metabolized, primarily through the oxidation of the t-butyl methyl group to form hydroxy and carboxy metabolites.[3] The major metabolite is carboxy**triadimenol**, followed by hydroxy**triadimenol**. [3] Limited oxidation of **Triadimenol** back to its parent compound, triadimefon, has also been observed.[3]



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Caption: Major metabolic pathways of **Triadimenol** in mammals.

Experimental Protocols

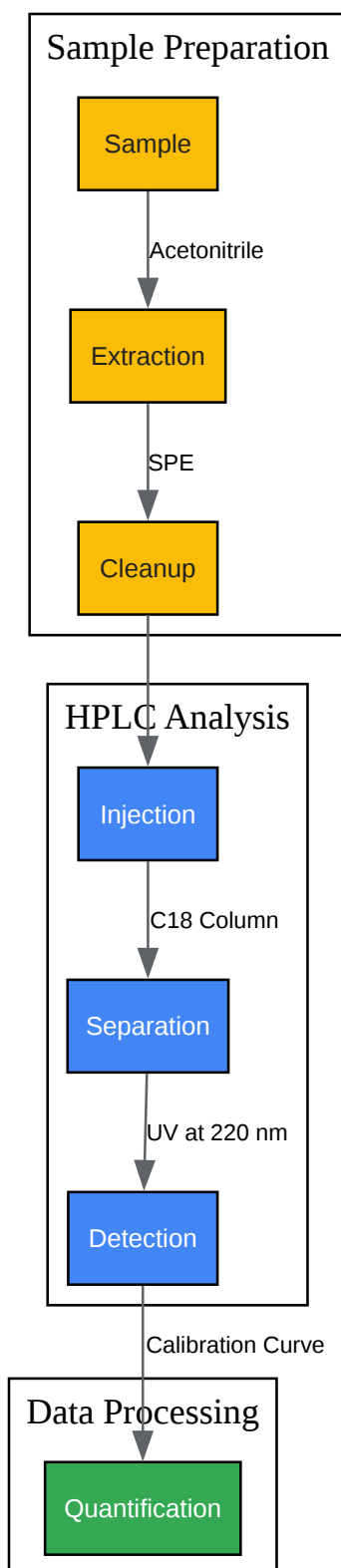
Detailed experimental protocols for the analysis of **Triadimenol** are essential for accurate and reproducible results. Below are outlines of common analytical techniques.

Determination of Triadimenol by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of **Triadimenol** in various matrices, including water and food samples.

- Instrumentation: A standard HPLC system equipped with a UV detector is required.
- Column: A C18 reversed-phase column is commonly used.

- **Mobile Phase:** A mixture of acetonitrile and water is a typical mobile phase. The exact ratio may need optimization depending on the specific column and system, with ratios like 60:40 or 70:30 (v/v) being reported.
- **Flow Rate:** A flow rate of 0.8 to 1.0 mL/min is generally employed.
- **Detection:** UV detection at a wavelength of 220 nm is suitable for **Triadimenol**.
- **Sample Preparation:**
 - For liquid samples (e.g., water), filtration may be sufficient.
 - For solid samples (e.g., fruit puree), an extraction step with a solvent like acetonitrile is necessary, followed by a cleanup procedure, which may involve solid-phase extraction (SPE).
- **Quantification:** Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from standard solutions of **Triadimenol**.



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Caption: General workflow for the HPLC analysis of **Triadimenol**.

Determination of Triadimenol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity for the analysis of **Triadimenol**, particularly in complex matrices.

- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer.
- **Column:** A capillary column suitable for pesticide analysis, such as a DB-5ms or equivalent.
- **Carrier Gas:** Helium at a constant flow rate.
- **Injection:** Splitless injection is often used for trace analysis.
- **Temperature Program:** An optimized temperature gradient is crucial for the separation of **Triadimenol** from other matrix components. A typical program might start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.
- **Mass Spectrometry:** The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
- **Sample Preparation:** Similar to HPLC, sample preparation involves extraction with an organic solvent and a cleanup step to remove interfering substances.
- **Quantification:** Quantification is based on the response of characteristic ions of **Triadimenol** compared to a calibration curve.

Toxicological Profile

Triadimenol is classified as moderately toxic by the World Health Organization. Acute oral LD50 values in rats are in the range of 1105-1161 mg/kg.[6] It is a known teratogen, inducing abnormalities in cranial nerves and ganglia in animal studies.[6][9] Long-term exposure may lead to changes in lung function.

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of **Triadimenol**. The detailed information on its mechanism of action, metabolic fate, and analytical methodologies serves as a valuable resource for professionals in research, drug development, and environmental science. The provided experimental outlines and visualizations aim to facilitate further investigation and application of this important triazole fungicide.

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